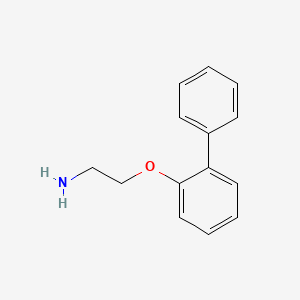

2-(Biphenyl-2-yloxy)ethanamine

説明

Contextualization within Biphenyl (B1667301) Ether and Ethanamine Chemical Architectures

The chemical architecture of 2-(Biphenyl-2-yloxy)ethanamine is a composite of two key functional groups: a biphenyl ether and an ethanamine. The biphenyl ether portion consists of two phenyl rings linked together, with one of these rings attached to an oxygen atom, forming an ether. This biphenyl framework is known for its rigidity, hydrophobicity, and its ability to engage in pi-pi stacking interactions, which are crucial in various chemical and biological contexts. The ether linkage introduces a degree of flexibility to the molecule. ontosight.ai

The ethanamine group, a two-carbon chain terminating in an amine, imparts polarity and basicity to the molecule. The primary amine is a key reactive site, capable of undergoing a variety of chemical transformations such as alkylation, acylation, and condensation reactions. nih.gov This functional group also has the capacity to form hydrogen bonds, a critical factor in its interactions with other molecules and its solubility characteristics. The combination of the bulky, nonpolar biphenyl group with the polar, reactive ethanamine tail results in an amphiphilic molecule with a distinct set of physicochemical properties.

Significance in Contemporary Organic Chemistry Research and Design

In the landscape of modern organic chemistry, this compound and its structural isomers serve as important intermediates and scaffolds for the synthesis of more elaborate molecules, particularly in the field of medicinal chemistry. nih.govontosight.ai The biphenyl ether motif is recognized as a "privileged structure," meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of biphenyl ethers have been investigated for their potential to inhibit various enzymes.

A pertinent example of the significance of this structural class is found in research targeting the Rift Valley fever virus (RVFV), an emerging pathogen with pandemic potential. nih.gov In a study aimed at identifying antiviral agents, a compound closely related to the subject of this article, N1-(2-(biphenyl-4-yloxy)ethyl)propane-1,3-diamine, was identified as a promising lead compound. nih.gov This discovery prompted the synthesis and biological evaluation of a series of analogues to explore the structure-activity relationship.

One of the key analogues synthesized in this study was 2-(Biphenyl-4-yloxy)ethanamine hydrochloride, the para-isomer of the compound in focus. nih.gov The synthesis involved a Mitsunobu reaction between 4-biphenylol and a protected amino-alcohol, followed by deprotection. sigmaaldrich.com The biological evaluation of these compounds, including the ethanamine derivative, provided valuable insights into how modifications to the amine-containing side chain affect antiviral activity. nih.gov While this research focused on the para-isomer, it underscores the importance of the 2-(biphenyloxy)ethanamine scaffold as a template for the design of new therapeutic agents. The ability to readily modify the amine group allows for the systematic tuning of a compound's properties to optimize its biological function. nih.gov

The following tables provide a summary of the key chemical properties and identifiers for this compound, as well as spectral data for its closely related para-isomer, illustrating the type of data crucial for the characterization of such compounds in research.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | nih.gov |

| Molecular Weight | 213.27 g/mol | nih.gov |

| IUPAC Name | 2-(2-phenylphenoxy)ethanamine | nih.gov |

| CAS Number | 23314-13-8 | nih.gov |

| XLogP3 | 2.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | ontosight.ai |

| Polar Surface Area | 35.3 Ų | nih.gov |

| Exact Mass | 213.115364102 Da | nih.gov |

Table 2: Spectral Data for 2-(Biphenyl-4-yloxy)ethanamine hydrochloride (para-isomer)

| Spectral Data Type | Values |

| ¹H NMR (400 MHz, CD₃OD) | δ 7.62–7.54 (m, 4H), 7.44–7.37 (m, 2H), 7.32–7.26 (m, 1H), 7.12–7.07 (m, 2H), 4.27 (t, J = 5.18 Hz, 2H), 3.39 (t, J = 5.2 Hz, 2H) |

| ¹³C NMR (100 MHz, CD₃OD) | δ 159.0, 141.8, 136.1, 129.9, 129.2, 127.9, 127.6, 116.0, 65.4, 40.4 |

| High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ | Calculated for C₁₄H₁₆NO: 214.1232; Found: 214.1211 |

| Source: nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-(2-phenylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNCHQRPPCLSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 2 Biphenyl 2 Yloxy Ethanamine

Transformations of the Ethanamine Moiety

The ethanamine portion of the molecule, with its terminal primary amine, is a key site for a variety of chemical reactions. This functional group imparts basicity to the molecule and provides a nucleophilic center for further molecular elaboration. ontosight.ai

Nucleophilic Substitution at the Amino Group

The primary amine of 2-(Biphenyl-2-yloxy)ethanamine is nucleophilic and can readily participate in substitution reactions. ontosight.ai This allows for the introduction of a wide array of substituents, leading to the synthesis of diverse derivatives. Common transformations include alkylation, acylation, and condensation reactions. ontosight.ai For instance, the amine can react with electrophiles such as alkyl halides or acyl chlorides under basic conditions to form secondary or tertiary amines and amides, respectively. The stability of the biphenyl (B1667301) ether linkage under these conditions allows for selective functionalization at the ethanamine moiety.

The versatility of the amino group is further highlighted in its use as a precursor for more complex heterocyclic structures. For example, similar primary amines have been utilized in multi-step syntheses to create intricate molecular frameworks.

Oxidation Pathways

The ethanamine moiety is susceptible to oxidation. The specific products of oxidation depend on the reagents and reaction conditions employed. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can potentially lead to the cleavage of the C-C bond or oxidation of the amine to a nitro group, although these reactions can also affect the biphenyl core, leading to ketones or carboxylic acids. More controlled oxidation could potentially yield corresponding imines or amides, depending on the oxidant and reaction setup.

Reduction Pathways

While the amino group itself is already in a reduced state, the term "reduction pathways" in the context of this compound derivatives often refers to the transformation of functional groups introduced via the amine. For example, if the amine is first converted to an amide, the amide can then be reduced using powerful reducing agents like lithium aluminum hydride to yield a secondary amine. This two-step process of acylation followed by reduction is a common strategy for the N-alkylation of primary amines.

Reactivity of the Biphenyl Ether Core

The biphenyl ether core of the molecule is an aromatic system that can undergo electrophilic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the combined electronic effects of the ether linkage and the two phenyl rings. rsc.orgyoutube.com

Mechanistic Probes and Studies

While specific mechanistic studies focused solely on this compound are not extensively documented in the provided search results, its structural motifs are common in molecules used for mechanistic investigations. The biphenyl group can engage in π-π stacking interactions, while the ethanamine group can form hydrogen bonds and ionic interactions. These properties make it and its derivatives potentially useful as probes in studying biological systems, such as G protein-coupled receptors. The molecule's well-defined spectroscopic signals in NMR and characteristic UV absorption patterns also facilitate its use in analytical and mechanistic studies.

Investigations into Nucleophilic Attack Mechanisms

The ethanamine moiety of this compound features a primary amine group, which is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This inherent nucleophilicity is central to its reactivity and is a key feature in its synthesis and subsequent chemical transformations.

The formation of the 2-(biphenyloxy)ethanamine scaffold itself typically proceeds via a nucleophilic substitution reaction. One common synthetic route involves the Williamson ether synthesis, where a biphenol is deprotonated to form a nucleophilic phenoxide. However, an alternative and relevant pathway involves the nucleophilic attack of an amine. In a conceptual synthesis of this compound, the amine group can act as the nucleophile. For instance, the synthesis of related structures often involves the reaction of a primary amine with a suitable electrophile. The amine group's ability to participate in nucleophilic substitution allows it to displace leaving groups and form new carbon-nitrogen bonds. ontosight.ai

The general mechanism for such a reaction can be classified as a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The rate of these reactions is dependent on the concentration of both the nucleophile (the amine) and the electrophile (the substrate with a leaving group). masterorganicchemistry.com

Table 1: Key Parameters in Nucleophilic Substitution for Synthesis of Biphenyl Ether Amines

| Parameter | Role in Reaction | Typical Conditions | Rationale |

|---|---|---|---|

| Nucleophile | Amine or Phenoxide | Primary Amine | Attacks the electrophilic carbon center. |

| Electrophile | Alkyl Halide | 2-Chloroethylamine (B1212225) or equivalent | Provides the carbon backbone and a leaving group. |

| Base | Catalyst/Reagent | K₂CO₃ or other inorganic base | Deprotonates the phenol (B47542) (if applicable) or neutralizes acid formed. |

| Solvent | Medium | Polar aprotic (e.g., DMF, Acetone) | Solvates the cation of the base without solvating the nucleophile, enhancing reactivity. |

| Temperature | Reaction Rate | 60–80°C (Reflux) | Provides sufficient activation energy for the substitution without causing degradation. |

| Atmosphere | Stability | Inert (Nitrogen or Argon) | Prevents the oxidation of the electron-rich amine and phenoxide groups. |

Beyond its synthesis, the nucleophilic character of the amine group in this compound allows it to participate in a variety of other reactions, including acylation, alkylation, and condensation reactions, making it a versatile building block in organic synthesis. ontosight.ai

Theoretical Examination of Electron Density and Reactivity

Theoretical chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the relationship between a molecule's electronic structure and its chemical reactivity. researchgate.netresearchgate.net For this compound, a theoretical examination would focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity descriptors.

The electron density is not uniformly distributed across the molecule. The nitrogen atom of the ethanamine group is a site of high electron density due to its lone pair, making it the primary center for nucleophilic and basic activity. The oxygen atom of the ether linkage also possesses lone pairs and contributes to the electron-rich nature of that region of the molecule. Conversely, the biphenyl rings constitute a large, delocalized π-electron system. researchgate.net The presence of the electron-donating oxyethanamine substituent influences the electron density within the phenyl ring to which it is attached.

Frontier molecular orbital analysis (HOMO-LUMO) is critical for predicting reactivity. researchgate.net

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, particularly the amine group and the biphenyl π-system. The energy of the HOMO is related to the molecule's ability to donate electrons (i.e., its nucleophilicity).

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is typically distributed over the aromatic rings. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

DFT calculations can be used to generate a molecular electrostatic potential (MEP) map, which visually represents the charge distribution. researchgate.net For this molecule, the MEP would show a negative potential (typically colored red) around the nitrogen and oxygen atoms, confirming these as the sites most susceptible to electrophilic attack. The hydrogen atoms of the amine group would show a positive potential (blue), indicating their susceptibility to deprotonation in the presence of a strong base. The reactivity of related N-benzylidene-[1,1'-biphenyl]-2-amines has been linked to the ability of the biphenyl moiety to stabilize radical intermediates, a property that stems from its electronic structure. beilstein-journals.org

Excited-State Intramolecular Proton Transfer (ESIPT) in Related Amino-Biphenyl Systems

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule after it has been promoted to an electronically excited state. grafiati.com While this phenomenon has been extensively studied in systems with hydroxyl groups, recent research has documented ESIPT from an amino group to an adjacent aromatic ring, a previously underappreciated pathway. acs.org

Studies on aminobiphenyl isomers provide a direct and relevant model for understanding the potential photochemical behavior of this compound. rsc.orgresearchgate.net Research combining experimental and computational methods has shown that different isomers of aminobiphenyl undergo distinct photochemical reactions upon irradiation. rsc.org

Table 2: Photochemical Reactions of Aminobiphenyl Isomers

| Isomer | Primary Photochemical Process | Mechanism | Notes |

|---|---|---|---|

| ortho-Aminobiphenyl | ESIPT | Facile photoprotonation at a carbon atom via direct intramolecular H-transfer. rsc.org | The proximity of the -NH₂ group to the adjacent phenyl ring allows for direct proton transfer in the excited state. |

| meta-Aminobiphenyl | ESPT & PCET | Water-assisted Excited-State Proton Transfer (ESPT) and Proton-Coupled Electron Transfer (PCET). rsc.org | The greater distance between the donor and acceptor sites necessitates solvent mediation. |

| para-Aminobiphenyl | ESPT | Water-assisted Excited-State Proton Transfer (ESPT). rsc.org | Similar to the meta isomer, proton transfer is solvent-assisted. |

For this compound, the ortho-biphenyl structure is the key feature. Based on the behavior of ortho-aminobiphenyl, it is plausible that this compound could undergo ESIPT. Upon photoexcitation, a proton from the amine (NH₂) could be transferred to the 2'-position of the adjacent phenyl ring. rsc.org This process is driven by a change in the electronic distribution in the excited state, which simultaneously increases the acidity of the proton donor (the amine) and the basicity of the proton acceptor (the aromatic ring). rsc.orgacs.org The reaction is often facilitated by the relief of antiaromaticity in the excited state. rsc.org The subsequent relaxation of this proton-transferred tautomer back to the ground state completes the photochemical cycle. nih.gov

Borrowing Hydrogen Catalysis Mechanistic Studies

Borrowing Hydrogen (BH) catalysis, also known as hydrogen autotransfer, is a powerful and atom-economical synthetic strategy. cardiff.ac.uk It allows alcohols or amines to be used as alkylating agents, with water being the only byproduct. rsc.org The N-alkylation of amines with alcohols is a classic example of this methodology. researchgate.netresearchgate.net

The mechanism of a transition-metal-catalyzed BH reaction involving a primary amine like this compound and an alcohol proceeds through a multi-step catalytic cycle. nih.govacs.org

The general mechanistic sequence is as follows:

Dehydrogenation of the Alcohol: The cycle begins with the transition metal catalyst abstracting two hydrogen atoms from the substrate alcohol (R-CH₂OH). This "borrows" the hydrogen and oxidizes the alcohol to a reactive aldehyde (R-CHO) intermediate. The hydrogen is temporarily stored on the metal center, often as a metal hydride species ([MH₂]). nih.gov

Condensation: The newly formed aldehyde undergoes a condensation reaction with the primary amine (in this case, this compound). This step forms an imine (or Schiff base) intermediate and releases a molecule of water. rsc.org

Hydrogenation of the Imine: The metal hydride complex ([MH₂]), which holds the "borrowed" hydrogen, then reduces the imine intermediate. This hydrogenation step forms the new, N-alkylated amine product. rsc.org

Catalyst Regeneration: Upon transferring the hydrogen back to the substrate, the active catalytic species is regenerated, allowing it to enter another cycle. nih.gov

This entire process—a domino sequence of dehydrogenation, condensation, and hydrogenation—occurs in a single pot. researchgate.net Various transition metals, including earth-abundant metals like iron as well as precious metals like iridium and palladium, have been successfully employed as catalysts for this transformation. rsc.orgrsc.org Mechanistic studies, including in situ NMR and DFT calculations, have been used to detect key intermediates like aldehydes and imines and to map the energy profiles of the catalytic cycle, supporting the proposed BH pathway. rsc.orgacs.org

Spectroscopic Elucidation and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 2-(Biphenyl-2-yloxy)ethanamine, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the ethanamine side chain. The nine aromatic protons are expected to appear in the downfield region of the spectrum, typically between 6.8 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by the ortho-substitution pattern and the electronic effects of the ether linkage. The four protons of the ethyl group would present as two distinct multiplets. The protons of the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) would be deshielded and appear as a triplet, while the methylene group protons adjacent to the amine function (-CH₂-NH₂) would also appear as a triplet at a slightly different chemical shift. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. Analysis of the spin-spin coupling between adjacent protons is essential for confirming the connectivity of the ethylamine (B1201723) chain.

The proton-decoupled ¹³C NMR spectrum provides further structural confirmation by resolving each unique carbon atom in the molecule. For this compound, with its C₁₄H₁₅NO formula, a total of 14 distinct signals are expected, assuming no accidental magnetic equivalence. The spectrum can be broadly divided into two regions: the aromatic region (typically 110-160 ppm) and the aliphatic region (typically 40-70 ppm).

The twelve carbons of the biphenyl system would generate a complex set of signals in the aromatic region. The two carbons directly involved in the ether linkage (C-O) and the biphenyl linkage (C-C) would be particularly informative. In the aliphatic region, two signals are expected: one for the carbon atom bonded to the oxygen (C-O), which would be more deshielded (e.g., ~60-70 ppm), and one for the carbon bonded to the nitrogen (C-N), appearing further upfield (e.g., ~40-50 ppm). nih.govucl.ac.uk Publicly available spectral database entries confirm the existence of ¹³C NMR data for this compound. nih.gov

To unambiguously assign all proton and carbon signals, advanced multi-dimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish correlations between spin-coupled protons. This would definitively confirm the proton-proton connectivities within the ethylamine side chain and help delineate the coupling networks within the two separate phenyl rings of the biphenyl moiety. rsc.orgresearchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (such as DEPT-90 and DEPT-135) are instrumental in differentiating between the types of carbon atoms. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This technique would confirm the presence of two CH₂ groups in the ethylamine chain and the CH groups of the aromatic rings. researchgate.netrsc.org

Mass Spectrometry

Mass spectrometry provides critical data on the molecular weight and elemental composition of the compound, as well as insights into its fragmentation pathways under ionization. wisc.edu

Electron Ionization Mass Spectrometry (EI-MS) of this compound confirms its molecular weight. The mass spectrum shows a molecular ion peak [M]•⁺ corresponding to the nominal mass of the molecule. nih.govwisc.edu For a molecular formula of C₁₄H₁₅NO, the expected integer mass is 213 amu. nih.gov

The fragmentation pattern provides further structural evidence. A prominent fragment ion observed in the gas chromatography-mass spectrometry (GC-MS) data for this compound appears at an m/z of 170. nih.gov This major peak corresponds to the loss of a neutral fragment with a mass of 43 u (213 - 170 = 43), which represents the cleavage of the C₂H₅N portion of the ethylamine side chain. This fragmentation is characteristic and points to the stable biphenyl-2-oxy cation [C₁₂H₉O]⁺.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which serves to confirm the elemental composition. The precise mass measurement distinguishes the compound's formula from other possible formulas that may have the same nominal mass. The theoretical exact mass for C₁₄H₁₅NO provides a benchmark for experimental verification. nih.gov

Compound Reference Table

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.com The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, ether, and aromatic biphenyl components. nih.govontosight.ai

The primary amine group (-NH₂) is identified by a characteristic broad band in the region of 3500–3300 cm⁻¹ due to N-H stretching vibrations. docbrown.info This broadening is a result of hydrogen bonding. docbrown.info Additional vibrations for the amine group, specifically N-H bending, are typically observed around 1650–1580 cm⁻¹. docbrown.info

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| Primary Amine | N-H Stretch | 3500 - 3300 (broad) | docbrown.info |

| Primary Amine | N-H Bend | 1650 - 1580 | docbrown.info |

| Aromatic Ring | C-H Stretch | > 3000 | upertis.ac.id |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | upertis.ac.id |

| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 | upertis.ac.id |

| Aliphatic Amine | C-N Stretch | 1220 - 1020 | docbrown.info |

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. For this compound, the primary chromophore responsible for UV absorption is the biphenyl moiety. nih.gov The conjugation between the two phenyl rings leads to characteristic π → π* electronic transitions. nih.gov

Biphenyl itself absorbs in the UV region. The introduction of substituents can cause a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift of the absorption maxima (λmax). nih.gov For biphenyl derivatives, the extended conjugation often results in a bathochromic shift. For instance, 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate, a related compound, shows a bathochromic shift to approximately 290 nm.

The electronic spectrum of this compound is expected to be dominated by the K-band, which is attributed to the conjugation between the two phenyl rings. nih.gov However, the ortho-substitution of the (2-ethanamine)oxy group can cause steric hindrance, potentially twisting the two phenyl rings out of planarity. This steric inhibition of resonance could result in a hypsochromic shift and a decrease in the molar absorptivity (extinction coefficient) compared to a planar biphenyl system. nih.gov

| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |

| Biphenyl | π → π* (K-band) | ~280 - 300 | The exact wavelength is sensitive to substitution and steric hindrance. nih.gov |

| Benzene Ring | π → π* (Benzenoid band) | ~250 - 270 | This band is related to the benzenoid structure of the individual rings. nih.gov |

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This method would provide detailed information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

While X-ray crystallography can be used for the precise determination of molecular structures evitachem.com, specific, publicly available crystal structure data for this compound was not identified in the reviewed literature. However, if a single crystal were analyzed, the resulting data would be invaluable. Key structural parameters that would be determined include:

Crystal System and Space Group: Defines the symmetry and packing of the molecules within the crystal lattice. libretexts.orgmdpi.com

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell. materialsproject.org

Dihedral Angle: The angle between the two phenyl rings of the biphenyl group, which would quantify the degree of twisting due to steric hindrance from the ortho-substituent.

Bond Lengths and Angles: Precise measurements for all bonds, including the C-O-C ether linkage and the C-N bond of the ethanamine side chain.

Intermolecular Interactions: Details of hydrogen bonding involving the amine group and other non-covalent interactions that stabilize the crystal packing. mdpi.com

This information is crucial for understanding the molecule's conformation and its potential interactions in a solid-state environment.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. researchgate.net By optimizing the geometry of 2-(Biphenyl-2-yloxy)ethanamine, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)) to find the minimum energy conformation. researchgate.netresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated via DFT (Note: The following data is illustrative of typical results from DFT calculations and is intended for demonstrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C (phenyl) | ~1.39 Å |

| C-O (ether) | ~1.37 Å | |

| O-C (ethyl) | ~1.43 Å | |

| C-N (amine) | ~1.47 Å | |

| C-C (biphenyl link) | ~1.49 Å | |

| Bond Angles | C-O-C (ether) | ~118° |

| O-C-C (ethyl) | ~109° | |

| C-C-N (amine) | ~111° | |

| Dihedral Angle | C-C-C-C (inter-ring) | ~45° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of a molecule in its electronically excited states. researchgate.netchemrxiv.org This method is widely employed to calculate vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in the molecular geometry. These calculations are instrumental in simulating and interpreting ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The analysis of the transitions can identify them as π → π* or n → π* in nature, typically associated with the aromatic biphenyl (B1667301) system and the lone pairs on the oxygen and nitrogen atoms, respectively. Functionals such as CAM-B3LYP are often used for these calculations, as they can provide more accurate descriptions of charge-transfer excited states. researchgate.netchemrxiv.org

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths (Note: This data is a representative example of TD-DFT outputs.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.35 | 285 | 0.08 | HOMO -> LUMO |

| S2 | 4.77 | 260 | 0.25 | HOMO-1 -> LUMO |

| S3 | 5.12 | 242 | 0.15 | HOMO -> LUMO+1 |

While DFT and TD-DFT are powerful, they can sometimes fail to accurately describe systems with significant static (or strong) electron correlation. This situation can arise in molecules with multiple near-degenerate electronic states, such as those with twisted π-systems or during bond dissociation. The biphenyl moiety, with its rotational flexibility, can present such challenges. rsc.org

In these cases, more advanced methods like multireference perturbation theories are required. arxiv.org Approaches such as the N-electron valence state perturbation theory (NEVPT) or complete active space second-order perturbation theory (CASPT2) begin with a multiconfigurational self-consistent field (MCSCF) reference wavefunction that correctly describes the static correlation within an "active space" of orbitals. unife.itresearchgate.net Dynamic correlation is then added via second-order perturbation theory. researchgate.net For this compound, these methods would provide a more accurate description of certain excited states, particularly those with a high degree of charge-transfer or biradical character, ensuring a balanced and reliable picture of its electronic landscape. rsc.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Negative Regions (Red to Yellow): These areas correspond to an excess of electron density and are susceptible to electrophilic attack. For this compound, the most negative potentials are expected to be localized around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, due to their high electronegativity and the presence of lone pairs. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent favorable sites for nucleophilic attack. The hydrogen atoms of the amine group (-NH₂) are expected to be the most positive regions. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential. The carbon backbone of the biphenyl rings would exhibit π-regions of negative potential above and below the plane, with positive potential around the ring edges.

The MEP analysis provides a chemically intuitive picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the electron-rich phenylphenoxy moiety.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the primary electron acceptor. The LUMO is anticipated to be a π*-antibonding orbital located on the biphenyl ring system.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netnih.gov For similar aromatic amines, this gap is typically in the range of 3-5 eV. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: This data is representative of typical FMO analysis results.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.1 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a single, static minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study this motion by solving Newton's equations of motion for the atoms in the system over time. volkamerlab.org

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. mun.ca These simulations can track the rotation around single bonds, such as the C-O and C-C bonds in the ether linkage and the C-C bond connecting the two phenyl rings. This analysis reveals the most populated (i.e., most stable) conformations and the energy barriers for converting between them. mun.ca By performing simulations in different environments (e.g., in a vacuum versus in a solvent like water), one can understand how intermolecular interactions affect the molecule's preferred shape and flexibility, which is crucial for its function in different chemical or biological contexts. tsukuba.ac.jpmdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a powerful computational tool for studying chemical processes in large, complex systems like biomolecules. nih.gov This approach combines the accuracy of quantum mechanics (QM) for a small, electronically significant region with the computational efficiency of molecular mechanics (MM) for the larger environment.

In a hypothetical study of this compound interacting with a biological target, such as an enzyme or receptor, a QM/MM simulation would be meticulously structured. The process involves several key steps:

System Partitioning : The first step is to divide the system into two or more regions. The QM region would typically include the this compound molecule and the crucial amino acid residues of the protein's active site directly involved in the interaction or a chemical reaction (e.g., bond-making or bond-breaking). ontosight.ai The remainder of the protein, solvent molecules (water), and any ions would be treated using the less computationally demanding MM force field. nih.gov

Boundary Treatment : A critical aspect of QM/MM is managing the boundary between the QM and MM regions, especially when it cuts across covalent bonds. To handle this, "link atom" schemes are commonly employed. A hydrogen atom is typically added to the QM calculation to cap the dangling bond of the QM region, satisfying its valence.

Embedding Schemes : The interaction between the QM and MM regions is handled by an embedding scheme. In a mechanical embedding scheme, the interactions are treated at the MM level, which is computationally fast but less accurate as the QM region is not electronically influenced by the MM environment. The more sophisticated electrostatic embedding scheme allows the partial charges of the MM atoms to be included in the QM Hamiltonian, thus polarizing the QM wave function. nih.gov This provides a more realistic description of the electrostatic interactions between the ligand and its environment.

QM/MM simulations are invaluable for elucidating enzymatic reaction mechanisms, such as the metabolic transformation of a molecule by a cytochrome P450 enzyme, or for calculating more accurate binding free energies in a protein active site.

Computational Prediction of Molecular Interactions and Ligand Binding (e.g., Docking Studies)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). acs.org This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.

While specific biological targets for this compound are not extensively documented, its structural analogs have shown activity against targets such as the Rift Valley Fever Virus (RVFV) and various G Protein-Coupled Receptors (GPCRs). nih.gov A docking study for this compound against a protein from one of these families would proceed as follows:

Preparation of Structures : A high-resolution 3D structure of the target protein is obtained, often from crystallographic data. The structure of this compound would be generated and its energy minimized to find a stable, low-energy conformation.

Docking Simulation : Using software like AutoDock, a docking algorithm systematically samples a large number of orientations and conformations of the ligand within the defined binding site of the protein. acs.org

Scoring and Analysis : Each generated pose is evaluated by a scoring function that estimates the binding free energy. These functions account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. acs.org The resulting poses are ranked, and the top-ranked poses represent the most likely binding modes.

For this compound, docking studies would likely predict that the biphenyl group engages in hydrophobic and π-π stacking interactions with aromatic residues (like tyrosine or phenylalanine) in the receptor's binding pocket. The terminal amine group is capable of forming crucial hydrogen bonds or ionic interactions with polar or acidic residues (like aspartate or glutamate). The ether linkage provides conformational flexibility, allowing the molecule to adapt its shape to the binding site. Such studies can guide the rational design of more potent and selective analogs.

Analysis of Reactivity Descriptors from Quantum Chemical Data

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can provide a wealth of information about the electronic structure and chemical reactivity of a molecule. This is achieved through the calculation of various reactivity descriptors, which help in understanding and predicting the molecule's behavior in chemical reactions.

Global Reactivity Descriptors provide insight into the reactivity of the molecule as a whole. Key descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." Hard molecules are generally less reactive.

Electronegativity (χ) : The power of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η).

Local Reactivity Descriptors , such as the Fukui function, identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This allows for the prediction of regioselectivity in chemical reactions.

| Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (I - A) / 2 | A higher value implies lower reactivity and higher stability. |

| Chemical Potential (μ) | - (I + A) / 2 | Represents the escaping tendency of electrons. A higher value suggests a better electron donor. |

| Electrophilicity (ω) | μ² / (2η) | A higher value indicates a greater capacity to act as an electrophile. |

Solvent Effects and Solvation Models in Theoretical Computations

Chemical reactions and molecular interactions are significantly influenced by the solvent environment. Theoretical computations must, therefore, account for solvent effects to yield results that are comparable to experimental reality. Solvation models are designed to incorporate the influence of the solvent on the solute's properties.

These models can be broadly categorized as explicit or implicit.

Explicit Solvation : This approach involves surrounding the solute molecule with a large number of individual solvent molecules. While this method is highly detailed, it is computationally very expensive.

Implicit (Continuum) Solvation : These models are more computationally efficient and treat the solvent as a continuous, structureless medium characterized by its macroscopic properties, primarily its dielectric constant (ε). The solute is placed within a cavity created in this dielectric continuum. The solute polarizes the surrounding medium, which in turn creates a "reaction field" that electrostatically interacts with the solute.

Several popular implicit solvation models are used in computational chemistry:

| Model | Acronym | Description |

|---|---|---|

| Polarizable Continuum Model | PCM | One of the most widely used models. It creates the solute cavity from a series of interlocking spheres centered on the atoms. |

| Conductor-like Screening Model | COSMO | A variation that initially treats the solvent as a perfect conductor (ε = ∞) to simplify calculations of the surface charge distribution, which is then scaled to the actual dielectric constant of the solvent. |

| Solvation Model based on Density | SMD | A universal solvation model that, in addition to bulk electrostatics, includes terms for cavity-dispersion-solvent-structure (CDS) effects, which account for short-range interactions between the solute and the first solvation shell. |

For a molecule like this compound, applying a solvation model like SMD would be crucial for accurately predicting its conformational equilibrium in a solvent like water or for calculating its pKa, as the protonated state of the amine would be significantly stabilized by a polar solvent.

Derivatives and Analogues of 2 Biphenyl 2 Yloxy Ethanamine in Chemical Research

Design Principles for Structural Analogues

The design of analogues based on the 2-(biphenyl-2-yloxy)ethanamine scaffold often involves systematic modifications to probe interactions with biological targets and optimize properties. acs.org Key strategies include altering the flexible ethanamine chain and introducing more rigid cyclic amine structures.

Modification of the Ethanamine Chain Length and Substituents

The ethanamine side chain is a frequent target for modification. Research into similar phenoxyethylamine frameworks shows that altering the length of the alkyl chain can significantly impact biological activity. For instance, in some systems, removing a methylene (B1212753) group from an ethylamine (B1201723) linker has been shown to reduce activity, while extending the chain to a propyl group can be optimal. acs.org

Further modifications include substitutions on the amine itself. Introducing alkyl groups, such as in the N,N-dimethyl derivative Ethanamine, 2-((1,1'-biphenyl)-4-yloxy)-N,N-dimethyl-, can alter the compound's basicity, hydrogen bonding capacity, and steric profile. ontosight.ai Studies on related scaffolds have demonstrated that N-methylation can sometimes lead to a complete loss of potency, suggesting that the primary amine's hydrogen-bonding capability may be critical for interaction with a target, or that the added methyl group introduces a steric clash. acs.org Branching of the alkyl chain is another strategy that is often less favorable than linear alkyl groups. acs.org

Introduction of Cyclic Amine Moieties (e.g., Piperazine (B1678402), Piperidine (B6355638), Morpholine)

To reduce the conformational flexibility of the side chain, the terminal amine of the ethanamine group can be incorporated into a cyclic moiety. acs.org This "conformational restriction" can lock the molecule into a more favorable bioactive conformation, potentially increasing potency. researchgate.net Common cyclic amines introduced include piperidine, morpholine (B109124), and piperazine.

In a study of related biphenyl-4-yloxy-ethyl derivatives, several cyclic amine analogues were synthesized and evaluated. nih.gov The introduction of a piperidine ring yielded 1-(2-(Biphenyl-4-yloxy)ethyl)piperidine, while using a morpholine ring resulted in 4-(2-(Biphenyl-4-yloxy)ethyl)morpholine. nih.gov A piperazine analogue, 1-(2-(Biphenyl-4-yloxy)ethyl)piperazine, was also successfully synthesized. nih.gov In some compound series, the introduction of heteroatoms into a piperidine ring, as with morpholine or piperazine, was not favored, but activity could sometimes be recovered by further substitution on the piperazine ring itself. acs.org

Table 1: Examples of 2-(Biphenyl-4-yloxy)ethanamine Analogues with Cyclic Amine Moieties Data sourced from a study on Rift Valley Fever Virus Inhibitors. nih.gov

| Compound Name | Cyclic Moiety | Molecular Formula |

| 1-(2-(Biphenyl-4-yloxy)ethyl)piperidine | Piperidine | C₁₉H₂₃NO |

| 4-(2-(Biphenyl-4-yloxy)ethyl)morpholine | Morpholine | C₁₈H₂₁NO₂ |

| 1-(2-(Biphenyl-4-yloxy)ethyl)piperazine | Piperazine | C₁₈H₂₂N₂O |

Substituent Effects on the Biphenyl (B1667301) Core

Electronic and Steric Modulation of the Biphenyl Ring

The biphenyl core is a critical component of the scaffold, capable of engaging in π-π stacking interactions with aromatic residues in proteins. Its electronic and steric characteristics can be fine-tuned by adding substituents to one or both phenyl rings. The biphenyl group itself imparts significant hydrophobic and steric properties to the molecule.

The substitution pattern on the biphenyl core can dramatically influence activity. In one study, modifying the biphenyl group of a related analogue to a smaller phenyl group led to a complete loss of antiviral activity. nih.gov Conversely, introducing a bulkier diphenyl methyl group in place of the biphenyl significantly reduced activity, indicating an optimal size and shape for the lipophilic portion of the molecule. nih.gov The position of the ether linkage on the biphenyl ring is also crucial; structural isomers, such as those with the linkage at the para-position, have been investigated to understand the spatial requirements for biological activity. nih.gov

Table 2: Impact of Biphenyl Core Modifications on Antiviral Activity in a Related Analogue Series Data based on findings from a study on Rift Valley Fever Virus Inhibitors. nih.gov

| Modification to Biphenyl Core | Resulting Group | Observed Impact on Activity |

| Replacement with smaller group | Phenyl | Complete loss of activity |

| Replacement with bulkier group | Diphenyl methyl | Significant reduction in activity |

Synthetic Strategies for Derivative Libraries

The creation of derivative libraries for SAR studies requires efficient and versatile synthetic routes. A common method for synthesizing the core biphenyl ether linkage is through nucleophilic substitution. ontosight.ai This typically involves reacting a substituted hydroxybiphenyl with a 2-haloethylamine, such as 2-chloroethylamine (B1212225), in the presence of a base like potassium carbonate.

For generating diverse analogues, multi-step synthetic sequences are often employed. These strategies allow for the systematic variation of different parts of the molecule. For example, a general four-step sequence can be designed to introduce various amide substituents at the amine terminus. acs.org Other routes might involve reductive amination to introduce the amine functionality. ontosight.ai More complex syntheses can involve protocols like the Bartoli indole (B1671886) synthesis to construct heterocyclic systems onto the phenoxyethylamine framework, followed by reactions with appropriate amines to yield the final products. acs.org The use of palladium catalysts and specialized ligands in reactions like Buchwald-Hartwig amination is also a key strategy for forming carbon-nitrogen bonds in the synthesis of complex amine derivatives.

Conformational Analysis of Derivatives

The conformation of biphenyl derivatives is a key determinant of their interaction with biological targets. acs.org The most significant conformational feature of the biphenyl scaffold is the torsional or dihedral angle between the two phenyl rings. ic.ac.uk This angle results from a delicate balance between two opposing forces: π-conjugation across the central carbon-carbon bond, which favors a planar conformation, and steric repulsion between the substituents at the ortho positions, which favors a twisted, non-planar conformation. ic.ac.uk

For unsubstituted biphenyl, the energetic minimum is found at a dihedral angle of approximately 45°, representing a compromise that retains significant π-π overlap while alleviating the repulsive interaction between the ortho-hydrogen atoms. ic.ac.uk The introduction of substituents on the biphenyl rings can significantly alter this balance. The conformational analysis of derivatives is therefore crucial for understanding their 3D shape and how they fit into a target's binding site. acs.org Furthermore, replacing a flexible side chain, like the ethanamine group, with a more rigid cyclic structure (e.g., piperidine) is a strategy of "conformational restriction" that reduces the number of rotatable bonds and can help lock the molecule in a preferred bioactive conformation. acs.orgresearchgate.net

Catalytic and Chemical Probe Applications

Utility in Catalysis

The structural components of 2-(Biphenyl-2-yloxy)ethanamine suggest its potential as a ligand in metal-catalyzed reactions, a cornerstone of modern synthetic chemistry.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction essential for synthesizing biaryl compounds. gre.ac.uklibretexts.org The effectiveness of the palladium catalyst is highly dependent on the ligands that coordinate to the metal center. libretexts.orgorganic-chemistry.org Ideal ligands are often electron-rich and sterically bulky, which facilitates key steps in the catalytic cycle. libretexts.org

The structure of this compound incorporates features that are desirable in ligand design for transition metal catalysis. The biphenyl (B1667301) scaffold is a privileged structure in many advanced phosphine (B1218219) ligands, providing necessary steric bulk. gre.ac.uklibretexts.org Furthermore, the ethylamine (B1201723) portion provides a nitrogen atom that can act as a donor to the metal center, a characteristic of many effective ligand classes. chim.it The combination of the bulky biphenyl group and the nitrogen donor atom positions this compound as a candidate for ligand development in cross-coupling reactions. While specific use of this compound itself as a ligand in Suzuki-Miyaura coupling is not extensively documented, its structural motifs are central to the rational design of highly effective catalysts for this and other transformations. rsc.org

Table 1: Structural Features of this compound Relevant to Ligand Design

| Structural Moiety | Potential Function in Catalysis | Relevant Catalytic Reaction |

| Biphenyl Group | Provides steric bulk, influences electronic properties, can engage in π-π interactions. gre.ac.uk | Suzuki-Miyaura Coupling, Heck Reaction. libretexts.orgacs.org |

| Ether Linkage | Provides conformational flexibility. | General Transition Metal Catalysis. |

| Ethanamine Group | Acts as a nitrogen-donor (N-ligand) to the metal center. | Various Palladium-Catalyzed Reactions. chim.itacs.org |

Borrowing hydrogen (BH) catalysis, also known as hydrogen autotransfer, is an efficient and environmentally benign method for forming carbon-carbon and carbon-heteroatom bonds. cardiff.ac.uknih.gov This process typically involves the temporary dehydrogenation of a substrate, such as an alcohol or amine, by a transition metal catalyst. nih.gov The resulting highly reactive intermediate (e.g., an aldehyde, ketone, or imine) then reacts with another molecule, and the catalyst subsequently returns the "borrowed" hydrogen to the newly formed intermediate to give the final product, regenerating the catalyst. cardiff.ac.uknih.gov

Amines are common substrates in BH catalysis, serving as nucleophiles for the alkylation of alcohols. tum.de The primary amine functional group in this compound makes it a suitable candidate to participate in such catalytic cycles. It can theoretically act as the amine component in C-N bond formation, reacting with alcohols to form more complex secondary amines, with water as the only byproduct. cardiff.ac.uk This positions the compound as a useful building block in synthetic methodologies that leverage the atom economy and green credentials of borrowing hydrogen catalysis.

Development as Chemical Probes

The distinct chemical domains within this compound allow for its use as a molecular tool to investigate biological systems.

A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein or nucleic acid, to study its function. The structure of this compound is well-suited for the rational design of such molecular tools. Its rigid biphenyl framework provides a defined three-dimensional structure, while the flexible ethylamine tail offers a site for key molecular interactions.

Researchers can modify this scaffold to fine-tune its properties. For instance, substituents can be added to the biphenyl rings to alter steric or electronic properties, potentially enhancing binding affinity or selectivity for a target. This modular nature allows for the systematic development of probes to investigate specific biological questions. pitt.eduresearchgate.net The compound serves as a foundational structure for creating libraries of related molecules to screen for interactions with various biological macromolecules.

The ability of a chemical probe to function effectively hinges on its capacity for specific molecular recognition, which is driven by non-covalent interactions between the probe and its target. The design of this compound incorporates functionalities that can engage in several key types of interactions.

π-π Stacking: The aromatic biphenyl group can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) found in protein binding pockets.

Hydrophobic Interactions: The biphenyl moiety also provides a significant hydrophobic surface that can interact favorably with nonpolar regions of a biological target.

Hydrogen Bonding and Ionic Interactions: The terminal primary amine of the ethylamine group is a key feature. Under physiological conditions, this amine can be protonated, allowing it to act as a hydrogen bond donor and to form salt bridges (ionic interactions) with negatively charged residues like aspartate or glutamate (B1630785) on a protein's surface.

This combination of a rigid, hydrophobic recognition element and a flexible, polar interaction site makes the this compound scaffold a valuable starting point for designing probes to explore and understand specific molecular recognition events at the heart of biological processes.

Table 2: Molecular Recognition Capabilities of the this compound Scaffold

| Structural Feature | Type of Interaction | Potential Biological Target Residue |

| Biphenyl System | π-π Stacking / Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan, Leucine. |

| Ethylamine Group (protonated) | Hydrogen Bonding / Ionic Interaction | Aspartate, Glutamate, Serine. |

Future Perspectives and Research Avenues

Exploration of Novel Synthetic Pathways

While the synthesis of 2-(Biphenyl-2-yloxy)ethanamine can be conceptually approached through established etherification and amination reactions, the development of novel, more efficient, and sustainable synthetic pathways remains a key research objective. Future explorations in this area could focus on several cutting-edge methodologies.

One promising direction is the application of modern coupling reactions for the construction of the biphenyl (B1667301) core. wikipedia.orgrsc.org Traditional methods like the Suzuki-Miyaura and Ullmann reactions are staples in biphenyl synthesis, but ongoing research is continually refining these processes to improve yields, reduce catalyst loading, and expand substrate scope. wikipedia.org The development of catalytic systems that are more tolerant of the functional groups present in the precursors to this compound could streamline its synthesis.

Furthermore, C-H activation strategies represent a frontier in organic synthesis that could offer more atom-economical routes to this and related compounds. Direct arylation of a suitably protected 2-phenoxyethanamine derivative would obviate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.

The exploration of flow chemistry for the synthesis of this compound could also offer significant advantages in terms of safety, scalability, and product consistency. Continuous flow reactors can enable precise control over reaction parameters, potentially leading to higher purity and yields. A general overview of synthetic strategies for biphenyl derivatives is presented in Table 1.

Table 1: Potential Synthetic Methodologies for Biphenyl Derivatives

| Reaction Type | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. wikipedia.org | High functional group tolerance, mild reaction conditions. |

| Ullmann Condensation | Copper-catalyzed coupling of two aryl halides. wikipedia.org | Useful for large-scale synthesis, though often requires harsh conditions. |

| C-H Arylation | Direct coupling of an aromatic C-H bond with an aryl halide or equivalent. | Increased atom economy, reduced pre-functionalization steps. |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the physicochemical properties of this compound relies on comprehensive spectroscopic and structural analysis. While standard techniques like NMR and mass spectrometry are foundational, advanced methods can provide deeper insights into its conformational dynamics and electronic structure.

High-resolution NMR techniques, including 2D correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for unambiguously assigning all proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule. Such data is crucial for confirming the connectivity and understanding the preferred conformation in solution.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed information about the fragmentation patterns of this compound, aiding in its identification and the characterization of potential metabolites or degradation products.

Table 2: Illustrative Crystallographic Data for a Biphenyl Derivative

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

Integration with Machine Learning and Artificial Intelligence for Compound Design

Generative models, a class of AI algorithms, can be trained on large databases of known molecules to generate novel chemical structures that are predicted to have desired activities or properties. arxiv.org For instance, a generative model could be used to design derivatives of this compound with improved solubility, metabolic stability, or target-specific binding affinity.

Predictive ML models can be developed to establish quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). preprints.org These models can learn from existing data to predict the biological activity or physical properties of new, untested compounds. This in silico screening can significantly reduce the time and cost associated with experimental testing by prioritizing the synthesis of the most promising candidates.

Table 3: Workflow for AI-Integrated Compound Design

| Step | Description |

|---|---|

| 1. Data Collection | Curation of large datasets of molecules with relevant biological or physical property data. |

| 2. Model Training | Training of generative or predictive machine learning models on the curated data. |

| 3. In Silico Design & Screening | Generation of novel molecular structures and/or prediction of their properties using the trained models. |

| 4. Synthesis & Experimental Validation | Chemical synthesis and experimental testing of the most promising candidates identified in silico. |

Applications in Advanced Materials Science (e.g., molecular switches, dispersants)

The unique structural features of this compound, particularly the biphenyl unit, suggest potential applications in the field of advanced materials science.

Molecular Switches: The biphenyl moiety is known to exhibit torsional motion around the central carbon-carbon single bond. This rotational freedom can be harnessed to create molecular switches. acs.orgfigshare.comconicet.gov.arresearchgate.net By strategically modifying the this compound scaffold, it may be possible to design molecules that can switch between different conformational states in response to external stimuli such as light, heat, or an electric field. This could lead to applications in molecular electronics, data storage, and smart materials. For instance, the introduction of photo-responsive groups could allow for light-induced control of the biphenyl torsion angle, leading to changes in the molecule's conductivity or optical properties.

Dispersants: The amphiphilic nature of this compound, with its hydrophobic biphenyl group and hydrophilic amine functionality, suggests its potential use as a dispersant. Dispersants are crucial for stabilizing nanoparticles in various media, preventing their aggregation and ensuring their uniform distribution. nanografi.com Biphenyl-modified silica (B1680970) nanoparticles have been shown to enhance the properties of coatings. nih.gov The amine group in this compound could be used to anchor the molecule to the surface of nanoparticles, while the biphenyl tail would provide steric stabilization in a non-polar medium. This could be particularly useful in the formulation of nanocomposites, inks, and coatings with improved performance.

Q & A

Q. What are the recommended synthetic routes for 2-(biphenyl-2-yloxy)ethanamine, and how can purity be optimized?

- Methodological Answer : Synthetic strategies for aryloxy-ethanamine derivatives often involve nucleophilic substitution or coupling reactions. For example, reacting 2-biphenylol with a bromoethylamine derivative (e.g., 2-bromoethylamine hydrobromide) in the presence of a base like K₂CO₃ under reflux conditions in a polar aprotic solvent (e.g., DMF) can yield the target compound. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Analytical validation using HPLC-MS or GC-MS ensures structural fidelity .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structure of this compound?

- Methodological Answer :

- FTIR : Key peaks include N-H stretching (~3300 cm⁻¹ for primary amine), C-O-C stretching (~1250 cm⁻¹ for ether linkage), and aromatic C-H bending (~750 cm⁻¹ for biphenyl substituents).

- NMR : ¹H NMR should show a singlet for the ethanamine NH₂ group (~1.5 ppm, exchangeable), a triplet for the -O-CH₂- group (~3.8 ppm), and multiplet signals for biphenyl protons (6.8–7.6 ppm). ¹³C NMR confirms ether (C-O at ~70 ppm) and aromatic carbons. Compare with spectral libraries of structurally related ethanamines (e.g., 2C-x derivatives) for validation .

Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Crystallization difficulties arise from the compound’s flexible ethanamine chain and hydrophobic biphenyl group. Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) to promote ordered lattice formation. For X-ray diffraction, co-crystallization with heavy atoms (e.g., PtCl₄) or using cryogenic conditions (100 K) improves resolution. Software like SHELXL (for refinement) and Olex2 (for visualization) aids in resolving disordered regions .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry and electronic properties of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model ground-state geometry and frontier molecular orbitals (HOMO/LUMO). Calculate torsional angles between biphenyl rings to assess steric hindrance and planarity. Solvent effects (e.g., polarizable continuum model for DMSO) refine dipole moment predictions. Validate against experimental crystallographic data to calibrate computational accuracy .

Q. What experimental and computational approaches resolve contradictions in receptor-binding data for aryloxy-ethanamine derivatives?

- Methodological Answer : Contradictions in receptor affinity (e.g., serotonin vs. dopamine receptors) can arise from stereoelectronic effects or assay conditions. Use:

- In vitro assays : Radioligand binding (³H-LSD for 5-HT₂A, ³H-spiperone for D₂) with HEK293 cells expressing human receptors.

- Molecular docking : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on hydrogen bonding with Ser159 (5-HT₂A) or π-stacking with Phe389 (D₂).

Cross-validate with mutagenesis studies (e.g., Ala-scanning) to identify critical binding residues .

Q. How do substituents on the biphenyl ring influence the pharmacokinetic profile of this compound analogs?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance metabolic stability by reducing CYP450 oxidation. LogP calculations (via HPLC-derived retention times) predict blood-brain barrier permeability. In vivo PK studies in rodents (IV/PO dosing) measure t₁/₂, Cmax, and AUC. LC-MS/MS quantifies plasma concentrations, while metabolite ID uses high-resolution MS/MS (Q-TOF) .

Q. What strategies mitigate fluorescence quenching in biphenyl-based probes derived from this compound?

- Methodological Answer : Quenching often results from π-π stacking or amine oxidation. Modify the biphenyl core with bulky substituents (e.g., tert-butyl) to prevent aggregation. Protect the amine via acetylation during synthesis, then deprotect post-functionalization. Time-resolved fluorescence (TRF) with lanthanide chelates (e.g., Eu³+) minimizes background noise in cellular imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。